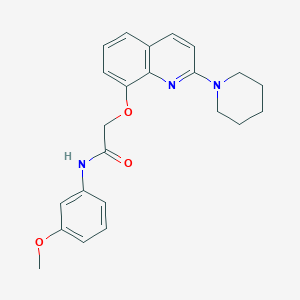

N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic small molecule characterized by a quinoline core substituted at the 2-position with a piperidinyl group and at the 8-position with an acetamide-linked 3-methoxyphenyl moiety. The quinoline scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-28-19-9-6-8-18(15-19)24-22(27)16-29-20-10-5-7-17-11-12-21(25-23(17)20)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFFNFLWOFRGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps:

Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Piperidine Group: The piperidine group can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with piperidine under basic conditions.

Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 3-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.

Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide has shown promise in cancer research. Compounds with similar structures have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study : A derivative of quinoline was tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways, suggesting potential for further development as an anticancer agent .

Neuroprotective Effects

Research indicates that compounds containing piperidine and quinoline structures may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : In a study exploring the effects of similar compounds on neurodegeneration models, it was found that derivatives could inhibit monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters like dopamine. This suggests potential benefits in managing symptoms of Parkinson's disease .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. The presence of the quinoline ring is often associated with enhanced antimicrobial activity.

Case Study : A related compound was tested against various bacterial strains and showed effective inhibition of growth, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Biological Activities

The biological activities of this compound can be summarized as follows:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Biological Activity

N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 361.5 g/mol. The structural components include:

- A 3-methoxyphenyl group

- A piperidin-1-yl moiety

- A quinolin-8-yl unit connected via an ether linkage

Neuropharmacological Effects

Research indicates that derivatives similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, related compounds demonstrated IC50 values below 20 µM against AChE, suggesting potential use in treating conditions like Alzheimer’s disease .

Table 1: Inhibition Potency of Related Compounds Against AChE

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 5g | 19.85 ± 0.14 | Good inhibitory efficacy |

| Compound 6g | >20 | Less active |

| Donepezil (standard) | 10 | Reference drug |

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Similar derivatives have been tested against various pathogens, revealing minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound 7b | Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Compound 10 | E. coli | 4.69 - 22.9 | Bacteriostatic |

| Compound 13 | C. albicans | <1 | Antifungal |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Study on AChE Inhibition

In a study focusing on the SAR of quinoline derivatives, it was found that modifications at specific positions significantly influenced biological activity. For example, switching methyl groups from the 6-position to the 8-position on the quinoline ring enhanced AChE inhibition . This highlights the importance of structural modifications in optimizing pharmacological effects.

Antifungal Mechanisms

Research has also explored the antifungal mechanisms of similar compounds, demonstrating that they can disrupt fungal cell membranes and induce apoptosis in pathogenic strains like Candida auris. The compounds showed lower toxicity profiles with IC50 values greater than 60 μM, indicating a favorable therapeutic window .

Q & A

Basic Question

- Antimicrobial Activity : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (MIC determination) .

- Cytotoxicity : Assess viability of mammalian cells (e.g., NIH/3T3 fibroblasts) via MTT assay. IC₅₀ values <10 µM suggest therapeutic potential but require further optimization for selectivity .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., FRET).

How can computational modeling be integrated with experimental data to predict binding interactions?

Advanced Question

- Molecular Docking : Use AutoDock Vina to dock the compound into protein active sites (e.g., EGFR kinase). Validate poses with SC-XRD data of co-crystallized ligands .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bond occupancy and binding free energy (MM-PBSA) .

- QSAR Models : Build regression models using descriptors like topological polar surface area (TPSA) and molar refractivity to predict bioactivity across derivatives .

What spectroscopic techniques are critical for characterizing this compound?

Basic Question

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies methoxy (δ 3.80 ppm) and piperidine protons (δ 1.50–2.70 ppm). ¹³C NMR confirms carbonyl (δ 170 ppm) and quinoline carbons .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ ions. HRMS resolves isotopic patterns to confirm molecular formula (e.g., C₂₃H₂₅N₃O₃).

- FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C–O–C ether) validate functional groups .

What strategies optimize reaction yields in the synthesis of complex acetamide derivatives?

Advanced Question

- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min while maintaining >80% yield. Use sealed vessels at 120°C .

- Catalytic Systems : Employ Pd/C or CuI for coupling steps to minimize side products. For example, Ullmann coupling improves aryl ether formation efficiency .

- Workflow Automation : Integrate continuous-flow reactors for hazardous steps (e.g., POCl₃ reactions) to enhance safety and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.